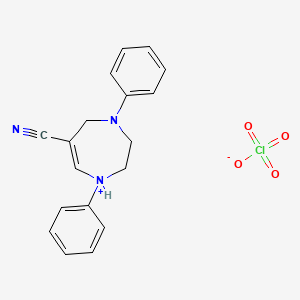
6-Cyano-1,4-diphenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyano-1,4-diphenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-1-ium perchlorate is a complex organic compound with a unique structure that includes a diazepine ring, cyano group, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-1,4-diphenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-1-ium perchlorate typically involves the formation of the diazepine ring followed by the introduction of the cyano and phenyl groups. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the diazepine ring.
Nitrile Addition: The cyano group can be introduced through nitrile addition reactions.
Phenylation: Phenyl groups are typically introduced via Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and phenylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Cyano-1,4-diphenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups.
Scientific Research Applications
6-Cyano-1,4-diphenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-1-ium perchlorate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Cyano-1,4-diphenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4-Diphenyl-2,3,4,5-tetrahydro-1H-1,4-diazepine: Lacks the cyano group.
6-Cyano-1,4-diphenyl-1,4-diazepine: Lacks the tetrahydro structure.
1,4-Diphenyl-1,4-diazepine: Lacks both the cyano group and tetrahydro structure.
Uniqueness
6-Cyano-1,4-diphenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-1-ium perchlorate is unique due to the combination of its cyano group, phenyl groups, and tetrahydro diazepine ring. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
CAS No. |
62438-98-6 |
|---|---|
Molecular Formula |
C18H18ClN3O4 |
Molecular Weight |
375.8 g/mol |
IUPAC Name |
1,4-diphenyl-1,2,3,5-tetrahydro-1,4-diazepin-1-ium-6-carbonitrile;perchlorate |
InChI |
InChI=1S/C18H17N3.ClHO4/c19-13-16-14-20(17-7-3-1-4-8-17)11-12-21(15-16)18-9-5-2-6-10-18;2-1(3,4)5/h1-10,14H,11-12,15H2;(H,2,3,4,5) |
InChI Key |
OHZCQHVEGAURIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=C[NH+]1C2=CC=CC=C2)C#N)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















